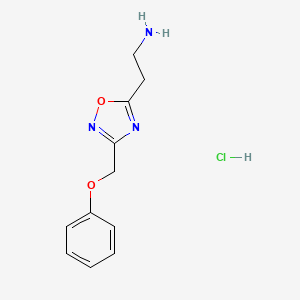
N-(3-Aminophenyl)-3-methylbutanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminophenyl)-3-methylbutanamide hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-aminophenyl and 3-methylbutanoyl chloride as starting materials.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, under anhydrous conditions to prevent hydrolysis of the reactants. The reaction is often conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors or large-scale batch reactors to ensure consistency and efficiency. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to achieve high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-(3-aminophenyl)-3-methylbutanamide oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Amine derivatives with different substituents.
Substitution Products: Compounds with different nucleophilic groups replacing the amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Aminophenyl)-3-methylbutanamide hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: It serves as a precursor in the synthesis of various pharmaceuticals, including potential therapeutic agents for treating diseases. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-(3-Aminophenyl)-3-methylbutanamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity. In pharmaceutical synthesis, it may act as a precursor that undergoes further chemical transformations to produce active drug compounds.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Proteins: It can bind to target proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
N-(3-Aminophenyl)propanamide: Similar structure but with a shorter alkyl chain.
N-(3-Aminophenyl)methanesulfonamide: Contains a sulfonamide group instead of the butanamide group.
N-(3-Aminophenyl)butanamide: Similar but without the methyl group on the butanamide.
Uniqueness: N-(3-Aminophenyl)-3-methylbutanamide hydrochloride is unique due to its specific structural features, which influence its reactivity and applications. The presence of the methyl group on the butanamide moiety provides distinct chemical properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-3-methylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(2)6-11(14)13-10-5-3-4-9(12)7-10;/h3-5,7-8H,6,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANWCFYKATZTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium;2-[(2-aminobenzoyl)amino]acetate](/img/structure/B7943352.png)












![methyl 2-fluoro-5-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]benzoate](/img/structure/B7943448.png)
